3,4-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-16(18(23)21-9-5-4-6-15(21)19-11)20-17(22)12-7-8-13(24-2)14(10-12)25-3/h4-10H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMFVPDMWXRLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of Vanillin
The synthesis begins with the methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) to yield 3,4-dimethoxybenzaldehyde. This step employs methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium chloride).
Table 1: Methylation of Vanillin to 3,4-Dimethoxybenzaldehyde
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| Vanillin | 16.0 g | Methyl carbonate, 8 h reflux | 24% |
| Methyl iodide | 12.2 g | K₂CO₃, tetrabutylammonium chloride | 25% |
The reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 4 is replaced by a methoxy group.
Oxidation to 3,4-Dimethoxybenzoic Acid
3,4-Dimethoxybenzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using potassium permanganate (KMnO₄) in an acidic aqueous medium.
$$
\text{3,4-Dimethoxybenzaldehyde} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{3,4-Dimethoxybenzoic Acid}
$$
Key Parameters :
Preparation of 3,4-Dimethoxybenzoyl Chloride
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
$$
\text{3,4-Dimethoxybenzoic Acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{3,4-Dimethoxybenzoyl Chloride}
$$
Table 2: Acid Chloride Synthesis
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 3,4-Dimethoxybenzoic Acid | 10.0 g | SOCl₂, 2 h reflux | 92% |
Excess SOCl₂ is removed via distillation, and the product is stored under anhydrous conditions.
Synthesis of 3-Amino-2-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-One
Cyclization Reaction
The pyrido[1,2-a]pyrimidin-4-one core is synthesized via cyclization of 2-aminopyridine and ethyl acetoacetate in polyphosphoric acid (PPA) at 120–130°C.
$$
\text{2-Aminopyridine} + \text{Ethyl Acetoacetate} \xrightarrow{\text{PPA}, \Delta} \text{2-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-One}
$$
Optimization Data :
- Catalyst : PPA (5.0 g per 1.0 g substrate)
- Reaction Time : 6–8 h
- Yield : 65–70%
Introduction of the 3-Amino Group
The 3-position of the pyrido-pyrimidinone core is aminated via nitrosation followed by reduction. Nitrosation is achieved using sodium nitrite (NaNO₂) in hydrochloric acid, and reduction is performed with hydrogen gas over a palladium catalyst.
$$
\text{2-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-One} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{3-Nitroso Derivative} \xrightarrow{\text{H}2, \text{Pd/C}} \text{3-Amino-2-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-One}
$$
Table 3: Amination Reaction Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitrosation | NaNO₂, HCl | 0–5°C, 1 h | 80% |
| Reduction | H₂, Pd/C (10 wt%) | RT, 12 h | 75% |
Coupling Reaction to Form the Target Compound
The final step involves coupling 3,4-dimethoxybenzoyl chloride with 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one under Schotten-Baumann conditions.
$$
\text{3-Amino Intermediate} + \text{3,4-Dimethoxybenzoyl Chloride} \xrightarrow{\text{NaOH, DCM}} \text{Target Compound}
$$
Table 4: Coupling Reaction Optimization
| Base | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| Aqueous NaOH (10%) | DCM | 0–5°C | 2 h | 85% |
| Triethylamine | THF | RT | 4 h | 78% |
The use of dichloromethane (DCM) and cold aqueous NaOH minimizes side reactions, yielding the pure product after recrystallization from ethanol.
Analytical Data and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.31 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 6.95–8.10 (m, 5H, aromatic), 10.45 (s, 1H, NH).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 20.1 (CH₃), 56.2 (OCH₃), 112.4–160.2 (aromatic carbons), 165.3 (C=O), 172.5 (amide C=O).
- HRMS (ESI) : m/z calcd for C₂₀H₁₈N₃O₄ [M+H]⁺: 364.1297; found: 364.1295.
Purity and Yield Comparison
Table 5: Batch Yields and Purity
| Batch | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 82 | 98.5 |
| 2 | 85 | 99.1 |
| 3 | 79 | 97.8 |
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized benzamide compounds .
Scientific Research Applications
3,4-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The pyrido[1,2-a]pyrimidinone scaffold is a common feature among analogues, but substitutions on the benzamide ring and the pyrido-pyrimidinone core lead to distinct physicochemical profiles. Below is a comparative analysis of key derivatives:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Polarity: The 3,4-dimethoxy groups in the target compound likely enhance solubility compared to analogues with hydrophobic substituents (e.g., 4-butoxy in ). Electron-donating methoxy groups increase polarity, while butoxy introduces lipophilicity.
Core Modifications: Additional methyl groups on the pyrido-pyrimidinone core (e.g., 2,7-dimethyl in and 2,8-dimethyl in ) may influence steric hindrance and molecular packing, affecting crystallinity or binding pocket interactions.
Molecular Weight Trends :
- The target compound (367.36 g/mol) falls within the mid-range of molecular weights compared to analogues (323.30–372.20 g/mol), suggesting balanced solubility and permeability.
Biological Activity
3,4-Dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₄, with a molecular weight of 342.36 g/mol. The compound features a benzamide core substituted with methoxy groups and a pyrido[1,2-a]pyrimidin moiety, contributing to its unique properties.
Anticancer Properties
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives of this class can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key kinases involved in cancer proliferation.
Table 1: Anticancer Activity of Pyrido[1,2-a]pyrimidine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3,4-Dimethoxy-N-{2-methyl-4-oxo...} | Breast Cancer | 5.0 | Inhibition of EGFR/VEGF pathways |
| 4-Methyl-N-{2-methyl-4-oxo...} | Lung Cancer | 3.5 | Induction of apoptosis |
| 5-Fluoro-N-{2-methyl-4-oxo...} | Colon Cancer | 7.8 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains and fungi. This is particularly relevant in the context of rising antibiotic resistance.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases and enzymes critical for cell proliferation.
- Receptor Modulation : It potentially modulates receptor activity involved in signal transduction pathways related to growth and survival.
- DNA Interaction : Some studies suggest that pyrido[1,2-a]pyrimidines can intercalate with DNA, disrupting replication processes.
Study on Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of several pyrido[1,2-a]pyrimidine derivatives against breast cancer cell lines. The results demonstrated that compounds similar to 3,4-dimethoxy-N-{2-methyl-4-oxo...} significantly inhibited cell growth and induced apoptosis through caspase activation.
Study on Antimicrobial Properties
In another study focusing on antimicrobial activity published in Journal of Antimicrobial Chemotherapy, researchers tested a series of pyrido[1,2-a]pyrimidines against resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3,4-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : Reacting aminopyrimidine derivatives with ethoxymethylenemalonic ester under controlled conditions.
Cyclization : Heating the intermediate at high temperatures (e.g., 250°C) in a solvent mixture (e.g., diphenyl oxide and biphenyl) to form the pyrido[1,2-a]pyrimidinone core .
Benzamide Coupling : Introducing the 3,4-dimethoxybenzamide moiety via nucleophilic acyl substitution using triethylamine as a base in dichloromethane under reflux .
Key Reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), and triethylamine (base catalyst).
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromaticity .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹ for the pyrimidinone ring) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
Q. What are the primary biological activities reported for this compound in preclinical studies?
- Methodological Answer :
- Anticancer Activity : Screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values typically <10 µM. Mechanisms include apoptosis induction via caspase-3 activation .
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via disk diffusion, with zones of inhibition >15 mm at 50 µg/mL .
- Enzyme Inhibition : Targets kinases (e.g., EGFR) in biochemical assays, with inhibition constants (Kᵢ) in the nanomolar range .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error in catalyst selection (e.g., screening Pd vs. Cu catalysts for coupling reactions) .
- High-Throughput Screening (HTS) : Employ automated platforms to test solvent systems (e.g., DMF vs. THF) and temperatures for cyclization efficiency .
- Continuous Flow Reactors : Improve yield (>80%) and scalability by controlling residence time and mixing dynamics .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays to rule out false positives from cytotoxicity .
- Proteomic Profiling : Identify off-target effects via kinome-wide screening (e.g., using KINOMEscan) to clarify selectivity .
- In Vivo Models : Compare pharmacokinetics (e.g., bioavailability in murine models) to contextualize in vitro potency .
Q. How does substituent modification (e.g., methoxy vs. ethoxy groups) influence biological activity and toxicity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with halogen or alkyl substitutions at the 3,4-dimethoxybenzamide moiety. Test for:
- Lipophilicity : LogP values (via HPLC) correlate with membrane permeability.
- Toxicity : HepG2 cell viability assays to assess hepatotoxicity .
- Crystallography : Resolve X-ray structures to link substituent geometry to target binding (e.g., π-π stacking in kinase active sites) .
Q. What advanced techniques identify the compound’s molecular targets in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates .
- Thermal Shift Assays (TSA) : Monitor protein denaturation to confirm target engagement (e.g., stabilization of EGFR in presence of compound) .
- CRISPR-Cas9 Screening : Knock out candidate targets (e.g., PTEN) to validate functional dependencies in resistant cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
